molecular formula C6H8N2O2S B2834231 Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate CAS No. 2109409-90-5

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B2834231
CAS No.: 2109409-90-5
M. Wt: 172.2
InChI Key: ASORTTCEDZBERK-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. Thiadiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-methyl-1,3,4-thiadiazole as the core structure.

  • Reaction Conditions: The compound can be synthesized through the reaction of 5-methyl-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the methyl group or the acetate moiety.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid.

  • Reduction: The reduction product is typically 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is used as a building block in organic synthesis, particularly in the construction of more complex thiadiazole derivatives. Biology: Thiadiazole derivatives have shown antimicrobial, antifungal, and antiviral activities. They are also studied for their potential as enzyme inhibitors. Medicine: Some thiadiazole derivatives are investigated for their anticancer properties and their ability to modulate various biological pathways. Industry: Thiadiazoles are used in the development of new materials with unique properties, such as improved thermal stability and electrical conductivity.

Comparison with Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole: This compound is structurally similar but lacks the acetate group.

  • 5-Methyl-2-sulfanilamido-1,3,4-thiadiazole: Another thiadiazole derivative with a sulfanilamide group.

Uniqueness: Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is unique due to its acetate moiety, which can influence its reactivity and biological activity compared to other thiadiazoles.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-4-7-8-5(11-4)3-6(9)10-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASORTTCEDZBERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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